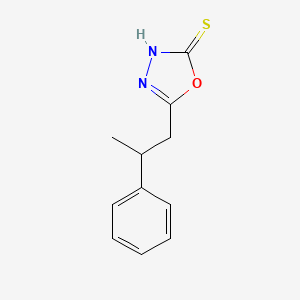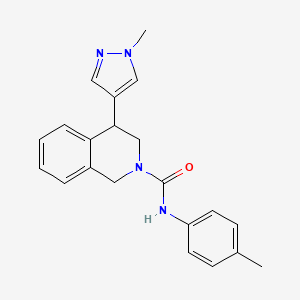
5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol (5-PPOT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of various organic compounds and has been used in various biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that 5-phenyl-1,3,4-oxadiazole-2-thiol and its derivatives exhibit potent antimicrobial effects against common pathogens such as Staphylococcus aureus, E. coli, and various fungi, including Candida Albicans and Aspergillus niger. These compounds have been synthesized and characterized, demonstrating relatively low cytotoxicity against human cell lines, making them potential candidates for developing new antimicrobial agents for clinical or agricultural applications (Xie et al., 2017).
Antioxidant and Anticancer Activities
5-Substituted 1,3,4-oxadiazole-2-thiol derivatives have been synthesized through green chemistry approaches, showing remarkable antioxidant properties, comparable to standard controls like ascorbic acid and α-tocopherol. These synthesized compounds also display broad-spectrum antimicrobial activities and are potent candidates for treating cancer, Parkinson's, inflammatory diseases, and diabetes (Yarmohammadi et al., 2020).
Corrosion Inhibition
1,3,4-oxadiazole derivatives, including 5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol, have been explored for their corrosion inhibition properties for mild steel in sulphuric acid. These compounds show promise as corrosion inhibitors through mechanisms involving the formation of protective layers on metal surfaces, with their efficacy supported by gravimetric, electrochemical, and surface analysis methods (Ammal et al., 2018).
Drug Delivery Systems
The potential of polyamide-montmorillonite nanocomposites incorporating 1,3,4-oxa(thia)diazoles, including 5-phenyl-1,3,4-oxadiazole-2-thiol, as drug delivery systems has been investigated. These nanocomposites show controlled release behavior of the active 1,3,4-oxa(thia)diazoles in buffered aqueous solutions at different pH values and exhibit antimicrobial activities, highlighting their utility in targeted drug delivery applications (Salahuddin et al., 2014).
Molecular Properties and Drug-likeness
A study on the synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles, including their molecular properties prediction through 'rule of five', has shown that 5-(4-substituted phenyl) - 1, 3, 4-oxadiazole-2-thiols exhibit significant antibacterial and antifungal activity. The compounds' drug-like properties have been evaluated, suggesting that with appropriate modifications, these oxadiazole derivatives could be developed into effective antimicrobial agents with favorable pharmacokinetic profiles (Upadhyay & Mishra, 2019).
Eigenschaften
IUPAC Name |
5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)7-10-12-13-11(15)14-10/h2-6,8H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRWGKXSCPJOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNC(=S)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321231 |
Source


|
| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-Phenylpropyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
568559-38-6 |
Source


|
| Record name | 5-(2-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)
![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)

![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)
-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine](/img/structure/B2844031.png)
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2844035.png)

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)

![N-(2-Methylphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2844039.png)

